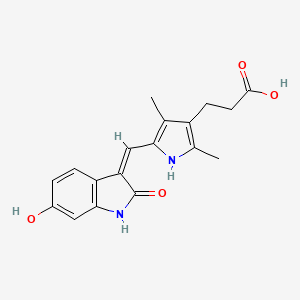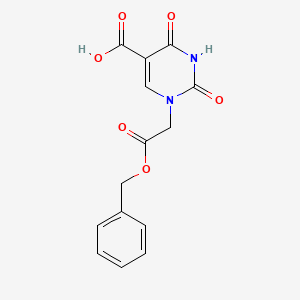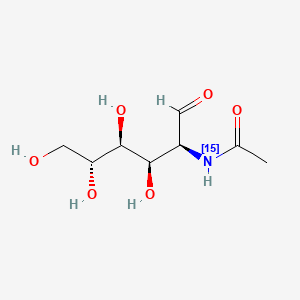
GABAA receptor agent 7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GABAA receptor agent 7 is a compound that interacts with the gamma-aminobutyric acid type A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This receptor plays a crucial role in regulating neuronal excitability and is a target for various pharmacological agents used in the treatment of conditions such as epilepsy, anxiety, and insomnia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of GABAA receptor agent 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization, distillation, and chromatography to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: GABAA receptor agent 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high efficiency and selectivity .
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule, enhancing its binding affinity and selectivity for the GABAA receptor .
Wissenschaftliche Forschungsanwendungen
GABAA receptor agent 7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the structure and function of GABAA receptors and to develop new pharmacological agents targeting these receptors . In biology, it helps elucidate the role of GABAA receptors in neuronal signaling and brain function . In medicine, this compound is investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, anxiety, and insomnia . In industry, it is used in the development of new drugs and as a reference compound in quality control and pharmacokinetic studies .
Wirkmechanismus
GABAA receptor agent 7 exerts its effects by binding to the GABAA receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system . Upon binding, the compound modulates the receptor’s conformation, enhancing its affinity for gamma-aminobutyric acid and increasing chloride ion influx into the neuron . This hyperpolarizes the neuronal membrane, reducing excitability and preventing the propagation of action potentials . The molecular targets and pathways involved include the receptor’s subunits and the associated signaling cascades that regulate neuronal inhibition .
Vergleich Mit ähnlichen Verbindungen
GABAA receptor agent 7 can be compared with other compounds that target the GABAA receptor, such as benzodiazepines, barbiturates, and neurosteroids . While benzodiazepines and barbiturates also enhance the receptor’s inhibitory effects, this compound may exhibit unique binding properties and pharmacological profiles . Similar compounds include diazepam, alprazolam, and gaboxadol, each with distinct mechanisms of action and therapeutic applications . The uniqueness of this compound lies in its specific interaction with certain receptor subtypes and its potential for developing new therapeutic agents with improved efficacy and safety profiles .
Eigenschaften
Molekularformel |
C18H13ClN4O |
|---|---|
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
5-[(4-chlorophenyl)methyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H13ClN4O/c19-14-8-6-12(7-9-14)10-15-11-16(24)23-18(20-15)21-17(22-23)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,20,21,22) |
InChI-Schlüssel |
NJCGLYYAPMJZLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


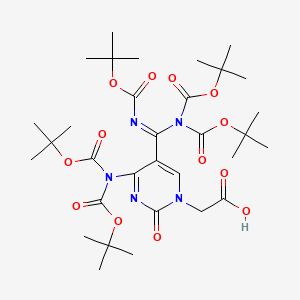



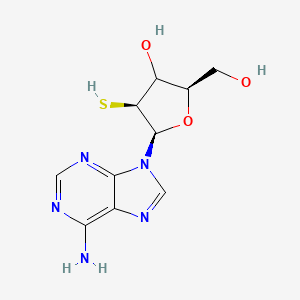

![N-hydroxy-4-{[(propan-2-yl)(2,3,4,5-tetrafluorobenzene-1-sulfonyl)amino]methyl}benzamide](/img/structure/B12403673.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12403684.png)
